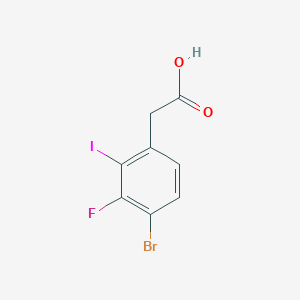
4-Bromo-3-fluoro-2-iodophenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-fluoro-2-iodophenylacetic acid is an organic compound that belongs to the class of halogenated phenylacetic acids It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, along with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-iodophenylacetic acid typically involves multi-step organic reactions. One common method is the halogenation of phenylacetic acid derivatives. The process may include:
Bromination: Introduction of a bromine atom to the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of a fluorine atom using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Introduction of an iodine atom using iodine or iodinating agents like iodine monochloride (ICl).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
4-Bromo-3-fluoro-2-iodophenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups to the phenyl ring.
科学的研究の応用
4-Bromo-3-fluoro-2-iodophenylacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromo-3-fluoro-2-iodophenylacetic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, its mechanism may involve interactions with enzymes, receptors, or other molecular targets, leading to specific biological effects.
類似化合物との比較
Similar Compounds
4-Bromo-2-fluoro-3-iodobenzoic acid: Similar halogenated structure but with a benzoic acid moiety instead of phenylacetic acid.
3-Bromo-4-fluoro-2-iodophenylacetic acid: Positional isomer with different halogen arrangement.
4-Chloro-3-fluoro-2-iodophenylacetic acid: Chlorine atom instead of bromine.
Uniqueness
4-Bromo-3-fluoro-2-iodophenylacetic acid is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and potential applications. Its combination of bromine, fluorine, and iodine atoms provides a versatile platform for further chemical modifications and functionalization.
特性
CAS番号 |
1824057-10-4 |
|---|---|
分子式 |
C8H5BrFIO2 |
分子量 |
358.93 g/mol |
IUPAC名 |
2-(4-bromo-3-fluoro-2-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrFIO2/c9-5-2-1-4(3-6(12)13)8(11)7(5)10/h1-2H,3H2,(H,12,13) |
InChIキー |
MKHBTBRVGWEEMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CC(=O)O)I)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Hydroxy-3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12081292.png)





![1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12081321.png)






